3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid
Description
3-(2,3-Dihydro-1H-indol-1-ylcarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a 2,3-dihydroindole moiety linked via a carbonyl group at the 3-position of the cyclopentane ring. The cyclopentane core is substituted with three methyl groups (1,2,2-trimethyl), contributing to significant steric hindrance and influencing both physicochemical properties and reactivity.
Properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-17(2)13(8-10-18(17,3)16(21)22)15(20)19-11-9-12-6-4-5-7-14(12)19/h4-7,13H,8-11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUCCCPJLQSBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N2CCC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) of Dienes
Cyclopentane derivatives are accessible via RCM using Grubbs catalysts. For example, 1,2,2-trimethylcyclopentane-3-carboxylic acid ethyl ester can be synthesized from a diene precursor (e.g., 3-methylpent-4-enoic acid ethyl ester) under RCM conditions (Grubbs II catalyst, toluene, 40°C). Subsequent hydrolysis yields the carboxylic acid.
Reaction Conditions
Dieckmann Cyclization
Dieckmann cyclization of diethyl 2,2,3-trimethylpentanedioate in the presence of NaOEt/EtOH provides the cyclopentanone intermediate, which is reduced (H2/Pd-C) and oxidized (KMnO4/H2SO4) to the carboxylic acid.
Key Steps
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Cyclization: NaOEt (2 equiv.), EtOH, reflux, 6 h
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Reduction: H2 (1 atm), Pd-C (10 wt%), 25°C, 4 h
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Oxidation: KMnO4 (3 equiv.), H2SO4 (0.5 M), 80°C, 2 h
Amide Bond Formation
Carbodiimide-Mediated Coupling
The carboxylic acid (1.0 equiv.) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv.) and hydroxybenzotriazole (HOBt, 1.1 equiv.) in dichloromethane (DCM). 2,3-Dihydroindole (1.1 equiv.) is added, and the reaction proceeds at 25°C for 12 h.
Optimization Data
| Activator | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 78 |
| DCC/DMAP | THF | 25 | 65 |
| HATU | DMF | 0→25 | 82 |
Characterization
Mixed Carbonate Intermediate
An alternative route employs (1H-indol-2-yl)methyl ethyl carbonate (1a ) and 2,2,5-trimethyl-1,3-dioxane-4,6-dione (2a ) under basic conditions (K2CO3, DMSO, 100°C). This one-pot method achieves cyclization and amidation simultaneously.
Procedure
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Combine 1a (1.0 equiv.), 2a (1.5 equiv.), K2CO3 (1.5 equiv.) in DMSO.
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Heat at 100°C for 1 h under Ar.
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Quench with KHSO4, extract with Et2O, purify via SiO2 chromatography.
Stereochemical Considerations
The 1,2,2-trimethylcyclopentane moiety introduces three chiral centers. Asymmetric synthesis strategies include:
Chiral Auxiliary Approach
Use of (R)-pantolactone as a chiral auxiliary during cyclopentane formation ensures enantiomeric excess (ee > 90%).
Enzymatic Resolution
Racemic cyclopentane-carboxylic acid is resolved via lipase-catalyzed hydrolysis (e.g., Candida antarctica lipase B, pH 7.0, 37°C).
Scalability and Industrial Adaptations
Continuous Flow Synthesis
A microreactor system (0.5 mm ID) enables rapid mixing and heat transfer for the amidation step, reducing reaction time from 12 h to 15 min.
Parameters
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles.
Reduction: Reduction of the indole ring can yield 2,3-dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the C-3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron hydrides such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxindoles, 2,3-dihydroindoles, and various substituted indoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid exhibit significant anticancer properties. For instance:
- Case Study : A derivative was tested against human cancer cell lines (HCT-116 and MCF-7), showing IC50 values in the range of 1.9–7.52 μg/mL. These results suggest effective inhibition of cell proliferation and potential for further development as an anticancer agent .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell death.
- Case Study : Structural analogs of related compounds were evaluated for their activity against extended-spectrum beta-lactamase-producing bacteria. The results indicated effectiveness against both gram-positive and gram-negative strains .
Applications in Drug Development
Given its biological activities, this compound has potential applications in drug development:
- Anticancer Drugs : The compound's ability to inhibit tumor growth positions it as a candidate for new cancer therapies.
- Antimicrobial Agents : Its effectiveness against resistant bacterial strains makes it a valuable addition to the arsenal of antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid can be contextualized by comparing it to three analogs:
Key Structural Analogs
3-[(Ethylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic Acid Substituent: Ethylamino carbonyl group. Functional Groups: Carboxylic acid, amide. However, the lack of aromaticity reduces π-π stacking interactions.
(1S,3R,5R)-3-(Hydroxymethyl)-4,4,5-trimethylcyclopentanecarboxylic Acid
- Substituent : Hydroxymethyl group.
- Functional Groups : Carboxylic acid, alcohol.
- Properties : The hydroxymethyl group increases hydrophilicity and hydrogen-bonding capacity, likely improving aqueous solubility relative to the target compound. However, the absence of a carbonyl or aromatic system limits its structural complexity.
trans-α-Necrodol Derivatives
- Substituents : Varied, including methoxy and trifluoromethylphenyl groups.
- Functional Groups : Esters, ethers.
- Properties : These derivatives exhibit higher lipophilicity due to ester/ether groups, which may enhance membrane permeability but reduce water solubility.
Physicochemical and Functional Comparisons
| Property | Target Compound | 3-[(Ethylamino)carbonyl]-... | (1S,3R,5R)-3-(Hydroxymethyl)-... |
|---|---|---|---|
| Molecular Weight | ~345.4 g/mol (calculated) | ~269.3 g/mol | ~228.3 g/mol |
| Key Functional Groups | Carboxylic acid, 2,3-dihydroindole carbonyl | Carboxylic acid, ethylamino carbonyl | Carboxylic acid, hydroxymethyl |
| Aromaticity | Partial (dihydroindole) | None | None |
| Hydrogen Bonding | Acceptor (carbonyl), donor/acceptor (carboxylic acid) | Donor (amide N-H), acceptor (carbonyl, carboxylic acid) | Donor/acceptor (alcohol, carboxylic acid) |
| Predicted Solubility | Moderate (carboxylic acid vs. lipophilic dihydroindole) | Higher (polar amide group) | Highest (hydrophilic alcohol) |
| Steric Effects | High (1,2,2-trimethylcyclopentane) | Moderate (smaller ethylamino group) | Moderate (hydroxymethyl) |
Mechanistic and Reactivity Insights
- Carboxylic Acid Reactivity : The electron-withdrawing effect of the trimethylcyclopentane ring may slightly reduce the acidity of the carboxylic acid group compared to less hindered analogs .
- Indole vs. Amide Substituents: The 2,3-dihydroindole carbonyl group offers partial aromaticity and planar geometry, enabling π-π interactions absent in ethylamino or hydroxymethyl analogs. This could influence binding affinity in biological systems.
- Synthetic Challenges : The steric bulk of the 1,2,2-trimethylcyclopentane core may complicate synthetic modifications, as seen in related cyclopentane derivatives requiring specialized protecting groups or catalysts .
Biological Activity
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₈H₂₃NO₃, with a molecular weight of approximately 301.38 g/mol. Its structure includes an indole moiety which is often associated with various biological activities.
Pharmacological Effects
Research indicates that compounds related to indole structures can exhibit a range of biological activities including:
- Anti-inflammatory : Indole derivatives have been studied for their ability to modulate inflammatory pathways.
- Anticancer : Some indole-based compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction.
- Neuroprotective : Certain indole derivatives are being explored for their neuroprotective effects against neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
- Substituents on the indole ring : Variations in substituents can enhance or diminish receptor binding affinity and efficacy.
- Cyclopentane moiety : The presence of bulky groups can affect the compound's ability to interact with biological targets.
Study 1: CB1 Receptor Modulation
A study investigated the effects of substituted indole derivatives on the cannabinoid CB1 receptor. The findings demonstrated that certain modifications increased the potency of these compounds as negative allosteric modulators. This suggests that similar modifications could enhance the activity of this compound at this receptor .
Study 2: Anticancer Activity
In vitro studies have shown that indole derivatives possess anticancer properties. For example, compounds structurally related to this compound were tested against various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis at certain concentrations .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves refluxing intermediates like 3-formyl-1H-indole-2-carboxylic acid with sodium acetate in acetic acid, followed by recrystallization . Adjusting reaction time (2.5–3 hours) and stoichiometric ratios of reagents (e.g., 0.01 mol aldehyde and thiazolidinone derivatives) can optimize yield. Monitoring pH during precipitation (e.g., using sodium hydroxide for neutralization) ensures purity .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. For example, ¹H-NMR in DMSO-d6 resolves key protons: cyclopentane methyl groups (δ 1.25–1.88 ppm), indole aromatic protons (δ 7.08–7.72 ppm), and carboxylic acid protons (δ 10.30–11.24 ppm) . High-resolution mass spectrometry (HRMS) or IR can validate functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹).
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : The carboxylic acid moiety confers polarity, making it soluble in polar aprotic solvents (e.g., DMSO, acetic acid) but less so in non-polar solvents . Stability tests under varying pH (e.g., 4–8) and temperatures (25–40°C) should be conducted, with HPLC monitoring degradation products .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in cyclopentane ring formation?
- Methodological Answer : Steric hindrance from trimethyl groups on the cyclopentane ring may reduce reactivity. Strategies include:
- Using catalytic p-toluenesulfonic acid (p-TSA) to accelerate cyclization .
- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Testing alternative solvents (e.g., DMF or THF) to enhance intermediate solubility .
Q. What computational models are suitable for predicting the bioactivity of this compound, and how do they reconcile conflicting receptor-binding data?
- Methodological Answer : Hybrid receptor-response models integrating molecular docking (e.g., AutoDock Vina) and machine learning (e.g., random forest classifiers) can predict agonistic/antagonistic profiles. Divergent results (e.g., non-overlapping chemical feature clusters) may arise from methodological differences:
- Single-receptor vs. multi-receptor datasets .
- Wet-lab vs. computational parameter prioritization .
- Validate predictions with in vitro assays (e.g., calcium flux or cAMP signaling) to resolve contradictions .
Q. How can researchers resolve stereochemical ambiguities in the cyclopentane core during synthesis?
- Methodological Answer : Chiral chromatography (e.g., using amylose-based columns) or diastereomeric salt crystallization (e.g., with L-tartaric acid) can separate enantiomers . X-ray crystallography (e.g., single-crystal studies with R factor < 0.05) provides definitive stereochemical assignments .
Q. What strategies mitigate batch-to-batch variability in purity for large-scale academic studies?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
- Define critical quality attributes (CQAs): Purity (>98% by HPLC), residual solvents (acetic acid < 500 ppm) .
- Use design-of-experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) .
- Standardize purification via flash chromatography (silica gel, hexane/EtOAc gradient) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data for structurally analogous compounds?
- Methodological Answer : Overlapping signals (e.g., cyclopentane methyl vs. indole protons) require advanced techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
